molecular formula C6H6ClNO3S B13958231 5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride CAS No. 98406-62-3

5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride

Cat. No.: B13958231
CAS No.: 98406-62-3
M. Wt: 207.64 g/mol
InChI Key: IPIYBAYBOHDJGJ-UHFFFAOYSA-N
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Description

4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- typically involves the reaction of isoxazole derivatives with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include:

    Thionyl chloride: or for chlorination.

    Hydrogen peroxide: or for oxidation.

    Lithium aluminum hydride: for reduction.

Major products formed from these reactions include amides, esters, thioesters, sulfoxides, and sulfones.

Scientific Research Applications

4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound largely depends on its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • Isoxazole-5-carbonyl chloride
  • 5-Methyl-4-isoxazolecarbonyl chloride
  • 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride

Compared to these compounds, 4-Isoxazolecarbonyl chloride, 2,3-dihydro-5-[(methylthio)methyl]-3-oxo- is unique due to the presence of the methylthio group, which can undergo additional chemical transformations, providing a broader range of synthetic applications.

Properties

CAS No.

98406-62-3

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-3-oxo-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C6H6ClNO3S/c1-12-2-3-4(5(7)9)6(10)8-11-3/h2H2,1H3,(H,8,10)

InChI Key

IPIYBAYBOHDJGJ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C(=O)NO1)C(=O)Cl

Origin of Product

United States

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